molecular formula C22H21N5O6S2 B2744649 4-(morpholine-4-sulfonyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396722-91-1

4-(morpholine-4-sulfonyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2744649
CAS No.: 396722-91-1
M. Wt: 515.56
InChI Key: WBWCQUHZCNNSHX-UHFFFAOYSA-N
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Description

4-(morpholine-4-sulfonyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 4-(morpholine-4-sulfonyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic compound followed by its incorporation into the thieno[3,4-c]pyrazole core.

    Attachment of the morpholinylsulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.

    Final coupling with benzamide: The final step involves coupling the intermediate with benzamide under appropriate conditions to yield the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

4-(morpholine-4-sulfonyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Biology: It can be used in studies to understand its interaction with biological targets.

    Material Science: It can be used in the development of new materials with specific properties.

    Industrial Applications: It can be used in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholinylsulfonyl group can interact with various enzymes and receptors. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-(morpholine-4-sulfonyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide include:

    4-morpholin-4-ylsulfonyl-N-[2-(4-aminophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide: This compound has an amino group instead of a nitro group.

    4-morpholin-4-ylsulfonyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide: This compound has a methyl group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O6S2/c28-22(15-1-7-18(8-2-15)35(31,32)25-9-11-33-12-10-25)23-21-19-13-34-14-20(19)24-26(21)16-3-5-17(6-4-16)27(29)30/h1-8H,9-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWCQUHZCNNSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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